

Theoretical Exploration of 2-Phenoxy nicotinic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *2-Phenoxy nicotinic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of the molecular structure of **2-phenoxy nicotinic acid**, a compound of interest in medicinal chemistry. In the absence of extensive dedicated theoretical studies on this specific molecule, this guide presents a comprehensive framework based on established computational methodologies applied to closely related analogues, such as 2-(methylthio)nicotinic acid and other substituted nicotinic acids. The principles and expected outcomes detailed herein provide a robust foundation for understanding the structural, vibrational, and electronic properties of **2-phenoxy nicotinic acid**.

Introduction

2-Phenoxy nicotinic acid, a derivative of nicotinic acid (Vitamin B3), possesses a unique structural architecture combining a pyridine carboxylic acid moiety with a phenoxy group. This combination imparts specific electronic and conformational properties that are crucial for its biological activity and potential applications in drug design. Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for elucidating the three-dimensional geometry, vibrational modes, and electronic characteristics of such molecules at the atomic level. This guide outlines the standard computational protocols and expected findings from such theoretical investigations.

Computational Methodology

The theoretical analysis of **2-phenoxy nicotinic acid**'s molecular structure is typically performed using quantum chemical calculations. The following section details a standard and effective experimental protocol based on methods reported for analogous compounds.[\[1\]](#)

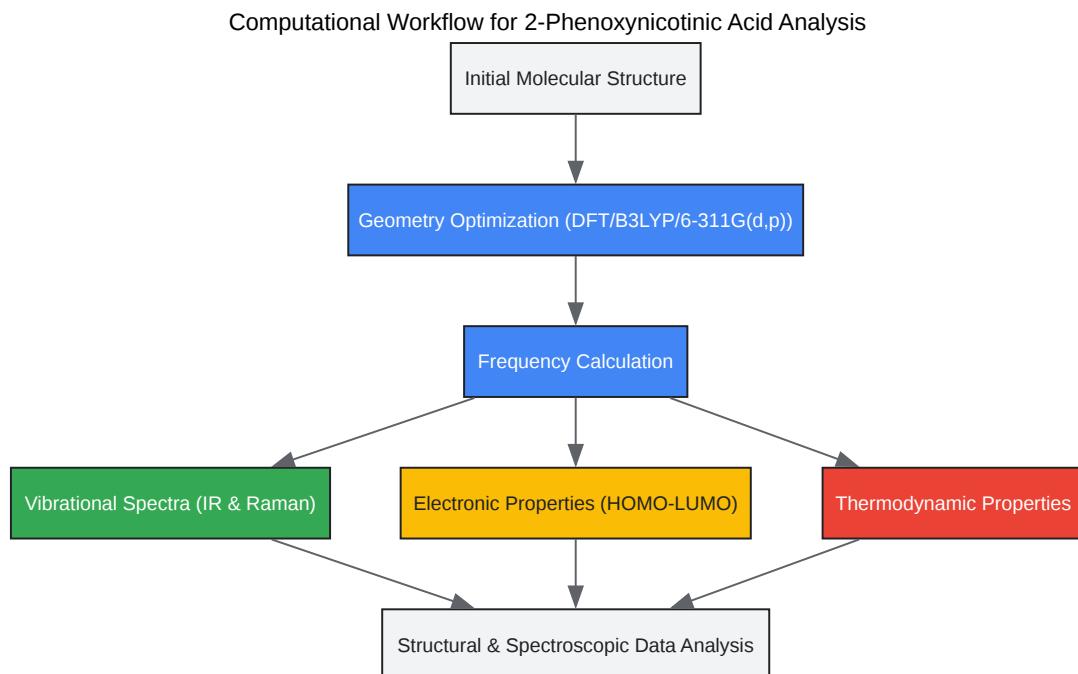
Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface).

Protocol:

- Software: Gaussian 09 or a similar quantum chemistry software package.
- Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
- Basis Set: 6-311G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for molecules of this size.
- Procedure:
 - An initial structure of **2-phenoxy nicotinic acid** is built using a molecular modeling program.
 - A full geometry optimization is performed in the gas phase to locate the stationary points on the potential energy surface.
 - Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

The following diagram illustrates the typical workflow for geometry optimization and subsequent analysis.



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Computational analysis workflow.

Vibrational Analysis

Vibrational frequency calculations are essential not only for confirming the nature of the optimized geometry but also for predicting the infrared (IR) and Raman spectra of the molecule.

Protocol:

- Software: Gaussian 09 or equivalent.
- Method: DFT/B3LYP with the 6-311G(d,p) basis set.

- Procedure:
 - Following geometry optimization, a frequency calculation is performed on the optimized structure.
 - The calculated harmonic vibrational frequencies are often scaled by an empirical scaling factor (e.g., ~0.967 for B3LYP/6-311G(d,p)) to better match experimental data, which accounts for anharmonicity and basis set deficiencies.
 - The IR intensities and Raman activities are also calculated to simulate the respective spectra.

Electronic Property Analysis

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the chemical reactivity and kinetic stability of the molecule.

Protocol:

- Software: Gaussian 09 or equivalent.
- Method: DFT/B3LYP with the 6-311G(d,p) basis set.
- Procedure:
 - The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.
 - The HOMO-LUMO energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is calculated, which is an indicator of the molecule's excitability and chemical reactivity.
 - The molecular electrostatic potential (MEP) can also be mapped to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Predicted Molecular Structure and Properties

Based on theoretical studies of analogous compounds, the following tables summarize the expected quantitative data for **2-phenoxy nicotinic acid**.

Optimized Geometrical Parameters

The bond lengths and angles define the three-dimensional structure of the molecule. The following table presents representative theoretical values.

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C2-O	1.35
O-C1'	1.40	
C3-C(O)OH	1.50	
C=O	1.22	
O-H	0.97	
N1-C2	1.34	
N1-C6	1.33	
Bond Angles (°)	C3-C2-O	118.0
C2-O-C1'	119.0	
C2-N1-C6	117.0	
C2-C3-C(O)OH	120.0	
O=C-O	123.0	
Dihedral Angles (°)	C3-C2-O-C1'	45.0
C4-C3-C(O)-O	180.0	

Note: These are representative values based on DFT calculations of similar molecules and may vary slightly for **2-phenoxy nicotinic acid**.

Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. Key vibrational modes are highlighted below.

Vibrational Mode	Frequency (cm-1, Scaled)	Description
O-H stretch	~3500	Carboxylic acid hydroxyl group
C-H stretch (aromatic)	~3100-3000	Pyridine and Phenyl rings
C=O stretch	~1720	Carboxylic acid carbonyl group
C=C/C=N stretch	~1600-1400	Pyridine and Phenyl ring vibrations
C-O stretch	~1250	Phenoxy ether linkage
O-H bend	~1400	Carboxylic acid hydroxyl group

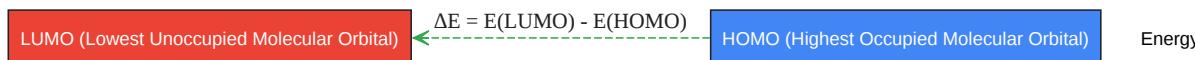
Electronic Properties

The HOMO and LUMO energies are crucial for understanding the molecule's electronic behavior.

Parameter	Calculated Value (eV)
HOMO Energy	-6.5
LUMO Energy	-1.8
HOMO-LUMO Gap (ΔE)	4.7

Note: These values are indicative and can be influenced by the computational method and basis set used.

The following diagram illustrates the relationship between the HOMO, LUMO, and the energy gap, which is fundamental to understanding chemical reactivity.



[Click to download full resolution via product page](#)A small, faint watermark-like image of a HOMO-LUMO energy gap diagram, showing two overlapping parabolic curves representing the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

Conclusion

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of **2-phenoxy nicotinic acid**. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, vibrational spectra, and electronic properties. The data presented, based on studies of analogous compounds, serves as a valuable reference for future computational and experimental investigations. Such theoretical groundwork is crucial for understanding the structure-activity relationships of **2-phenoxy nicotinic acid** and guiding the development of new therapeutic agents.

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References

- 1. researchgate.net [researchgate.net]
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